GTS-21 dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

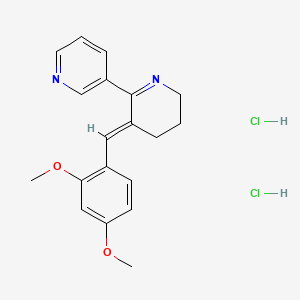

3-(2,4-Dimethoxybenzylidene)anabaseine: GTS-21 dihydrochloride , is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine receptor agonist. It has demonstrated memory and cognition enhancement activity in human clinical trials . This compound is a derivative of the natural product anabaseine and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxybenzylidene)anabaseine involves the condensation of 2,4-dimethoxybenzaldehyde with anabaseine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of 3-(2,4-Dimethoxybenzylidene)anabaseine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Metabolism of GTS-21

GTS-21 undergoes hepatic metabolism, primarily via demethylation, to produce pharmacologically active metabolites . Key metabolites include:

-

4-OH-GTS-21 : The major demethylated metabolite, contributing to neuroprotective and anti-inflammatory effects .

-

2-OH-GTS-21 and 2,4-diOH-GTS-21 : Minor metabolites with reduced activity .

Metabolite Data

| Metabolite | Structure | Key Effects |

|---|---|---|

| 4-OH-GTS-21 | Demethylation at position 4 | Neuroprotection, anti-inflammatory |

| 2-OH-GTS-21 | Demethylation at position 2 | Reduced α7nAChR activity |

The metabolism of GTS-21 involves cytochrome P450 enzymes, with 4-OH-GTS-21 accounting for up to 12% of the dose in conjugated forms .

Pharmacological Reactions

GTS-21’s activity is mediated through α7nAChR binding and downstream signaling pathways:

α7nAChR Binding

GTS-21 acts as a partial agonist at α7nAChRs (Ki = 211 nM), eliciting neuroprotective and cognitive-enhancing effects . It also weakly binds to α4β2 nAChRs and 5-HT3A receptors at micromolar concentrations .

Binding Affinity

| Receptor | Ki (nM) | Activity |

|---|---|---|

| α7nAChR | 211 | Partial agonism |

| α4β2nAChR | 84 | Weak antagonism |

| 5-HT3A | 0.53 μM | Antagonism |

Anti-Inflammatory Pathways

GTS-21 modulates neuroinflammation by:

-

Suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) via inhibition of NF-κB and PI3K/Akt pathways .

-

Upregulating antioxidant enzymes (e.g., HO-1, NQO1) through Nrf2/ARE signaling .

-

Increasing anti-inflammatory TGF-β while reducing ROS production .

Anti-Inflammatory Mechanism

| Pathway | Effect | Key Players |

|---|---|---|

| NF-κB | Suppression | Reduced phosphorylation |

| Nrf2/ARE | Activation | HO-1, NQO1 upregulation |

| ROS | Reduction | Inhibition of NADPH oxidase |

Neuroprotective Effects

In Parkinson’s disease models, GTS-21 restores dopaminergic neuron survival by:

Neuroprotection Data

| Parameter | Effect | Model |

|---|---|---|

| Dopaminergic neuron survival | Increased | MPTP-induced mice |

| Motor function | Improved | Rotarod/pole tests |

| Anti-apoptotic proteins | ↑ BDNF, Bcl2 | Substantia nigra |

Applications De Recherche Scientifique

3-(2,4-Dimethoxybenzylidene)anabaseine has a wide range of scientific research applications, including:

Biology: Investigated for its effects on neuronal signaling and cognitive function.

Medicine: Studied for its potential therapeutic uses in treating neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders like schizophrenia

Industry: Utilized in the development of new drugs targeting nicotinic acetylcholine receptors.

Mécanisme D'action

The mechanism of action of 3-(2,4-Dimethoxybenzylidene)anabaseine involves its binding to and activation of alpha-7 nicotinic acetylcholine receptors. This activation leads to the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, which plays a crucial role in sensory gating and cognitive function . The compound’s effects on these receptors contribute to its neuroprotective and cognitive-enhancing properties .

Comparaison Avec Des Composés Similaires

Uniqueness: 3-(2,4-Dimethoxybenzylidene)anabaseine is unique due to its selective activation of alpha-7 nicotinic acetylcholine receptors, which distinguishes it from other nicotinic agonists that may have broader receptor activity . This selectivity contributes to its potential therapeutic benefits in treating cognitive impairments and neurodegenerative diseases .

Propriétés

Numéro CAS |

156223-05-1 |

|---|---|

Formule moléculaire |

C19H21ClN2O2 |

Poids moléculaire |

344.8 g/mol |

Nom IUPAC |

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;hydrochloride |

InChI |

InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+; |

Clé InChI |

FNVCHJIVFOPCGS-KRWCAOSLSA-N |

SMILES |

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl |

SMILES isomérique |

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl |

SMILES canonique |

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl |

Apparence |

Solid powder |

Synonymes |

(E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.